molecular formula C8H7BrN2O2 B13304600 (3-Bromofuran-2-yl)(1H-pyrazol-4-yl)methanol

(3-Bromofuran-2-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13304600
M. Wt: 243.06 g/mol
InChI Key: UOZLEMAIZYZVRJ-UHFFFAOYSA-N
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Description

(3-Bromofuran-2-yl)(1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C8H7BrN2O2 and a molecular weight of 243.06 g/mol . This compound is characterized by the presence of a bromine atom attached to a furan ring and a pyrazole ring connected to a methanol group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromofuran-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 3-bromofuran with 1H-pyrazole-4-carbaldehyde in the presence of a suitable reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediates and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromofuran-2-yl)(1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-Bromofuran-2-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromofuran-2-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromofuran-2-yl)(1H-pyrazol-4-yl)methanol is unique due to its combination of a brominated furan ring and a pyrazole ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research in various fields.

Properties

Molecular Formula

C8H7BrN2O2

Molecular Weight

243.06 g/mol

IUPAC Name

(3-bromofuran-2-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C8H7BrN2O2/c9-6-1-2-13-8(6)7(12)5-3-10-11-4-5/h1-4,7,12H,(H,10,11)

InChI Key

UOZLEMAIZYZVRJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1Br)C(C2=CNN=C2)O

Origin of Product

United States

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